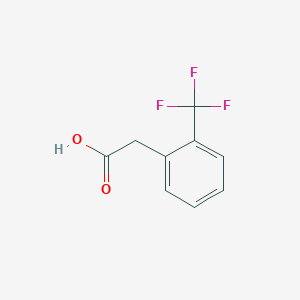

2-(Trifluoromethyl)phenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOCDHCKTWANIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871882 | |

| Record name | [2-(Trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3038-48-0 | |

| Record name | [2-(Trifluoromethyl)phenyl]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3038-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Trifluoromethyl)benzeneacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26224FDZ8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trifluoromethyl)phenylacetic acid, an important fluorinated building block in chemical synthesis. The trifluoromethyl group significantly influences the molecule's electronic characteristics, reactivity, and lipophilicity, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document details its chemical identity, quantitative physicochemical data, the experimental protocols for their determination, and its role in synthetic applications.

Chemical and Physical Identity

This compound, also known as (α,α,α-Trifluoro-o-tolyl)acetic acid, is a white to off-white crystalline solid at room temperature.[1][3] Its identity is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | (α,α,α-Trifluoro-o-tolyl)acetic acid, [2-(Trifluoromethyl)phenyl]acetic acid |

| CAS Number | 3038-48-0[1] |

| Molecular Formula | C₉H₇F₃O₂[1] |

| Molecular Weight | 204.15 g/mol [1] |

| InChI Key | TYOCDHCKTWANIR-UHFFFAOYSA-N |

| SMILES String | OC(=O)Cc1ccccc1C(F)(F)F |

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME). The key quantitative data for this compound are summarized below.

| Property | Value | Reference |

| Melting Point | 98 - 104 °C | [1][3] |

| Boiling Point | 272 °C | [3] |

| Acid Dissociation Constant (pKa) | 4.08 | [3] |

| Partition Coefficient (logP) | 2.49 | [3] |

| Water Solubility | Very soluble | [3] |

| Appearance | White to almost white powder/crystal | [1] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental methodologies. Below are detailed protocols for measuring melting point, pKa, and logP.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity, as impurities tend to depress and broaden the melting range. A common method involves a digital melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the dry, solid this compound is placed in a glass capillary tube, which is sealed at one end.[4][5] The tube is tapped gently to pack the solid into the closed end, typically to a height of 1-2 mm.[5][6]

-

Apparatus Setup: The capillary tube is inserted into the heating block of a melting point apparatus, such as a DigiMelt or Mel-Temp.[4]

-

Approximate Determination (Optional): If the melting point is unknown, a rapid heating rate (e.g., 10-20 °C per minute) is used to quickly find an approximate melting range.[4]

-

Precise Determination: A new sample is prepared. The apparatus is heated to a temperature about 15-20 °C below the approximate melting point.[5] The heating rate is then slowed to about 1-2 °C per minute to allow for thermal equilibrium.[4]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the range.[7]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) measures the strength of an acid in solution. Potentiometric titration is a highly accurate and common method for its determination.[8]

Protocol:

-

Apparatus Calibration: A pH meter or potentiometer is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[9]

-

Solution Preparation: A solution of this compound is prepared at a known concentration (e.g., 1 mM) in a suitable solvent, often with a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[9]

-

Titration Setup: The solution is placed in a vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[9] The solution may be purged with nitrogen to remove dissolved CO₂.[9]

-

Titration Process: A standardized strong base titrant (e.g., 0.1 M NaOH) is added to the acidic solution in small, precise increments.[9]

-

Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.[9] This process continues until the pH change becomes minimal, well past the equivalence point.

-

Data Analysis: The collected data (pH vs. volume of titrant) is plotted to generate a titration curve. The pKa is the pH value at the half-equivalence point, where half of the acid has been neutralized. This point corresponds to the inflection point on the titration curve.[9]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is the ratio of the concentrations of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. It is a key measure of lipophilicity. The shake-flask method is the gold standard for logP determination.[10]

Protocol:

-

Phase Saturation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) are mixed and shaken vigorously to mutually saturate the two phases.[11][12] The mixture is then allowed to separate completely.

-

Sample Preparation: A known amount of this compound is dissolved in one of the pre-saturated phases (or added to the biphasic mixture).[11]

-

Partitioning: The mixture is agitated (e.g., by a rotator or shaker) for a sufficient period (e.g., 1 hour) to ensure equilibrium is reached.[11] The temperature should be kept constant.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[13]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]

Applications and Synthetic Role

The unique properties imparted by the trifluoromethyl group make this compound a versatile intermediate in various fields.[1] Its primary applications are in the synthesis of pharmaceuticals and agrochemicals, where it can enhance metabolic stability, lipophilicity, and biological target interactions.[1][2][15]

It serves as a key building block for:

-

Pharmaceuticals: Notably in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), potential antithrombotics, and lipoxygenase inhibitors.[15]

-

Agrochemicals: Used in the formulation of effective herbicides and pesticides.[1][15]

-

Material Science: Explored for creating advanced materials like coatings and polymers that require enhanced chemical resistance.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound(3038-48-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 11. enamine.net [enamine.net]

- 12. agilent.com [agilent.com]

- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. acdlabs.com [acdlabs.com]

- 15. This compound [myskinrecipes.com]

An In-depth Technical Guide on 2-(Trifluoromethyl)phenylacetic acid (CAS: 3038-48-0)

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)phenylacetic acid, a pivotal chemical intermediate. The document details its physicochemical characteristics, outlines a robust experimental protocol for its synthesis, and discusses its significant applications in medicinal chemistry, including its role as a precursor to potent therapeutic agents.

Core Physicochemical Data

Quantitative physicochemical data are essential for the effective application of any chemical compound in a research and development setting. The properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 3038-48-0 | [1][2] |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| Melting Point | 100-104 °C | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Synonyms | (α,α,α-Trifluoro-o-tolyl)acetic acid | [1] |

Applications in Drug Development and Research

This compound is a versatile building block, primarily recognized for its role in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl (CF₃) group is of particular importance as it can significantly enhance key molecular properties such as metabolic stability, lipophilicity, and biological target binding affinity.[1]

This compound serves as a key intermediate in the synthesis of various bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs).[2] Specifically, it is a precursor in the development of selective COX-2 inhibitors, a class of drugs that provides anti-inflammatory and analgesic effects.[1][2] Its derivatives have also been utilized in the synthesis of potential antithrombotic agents and lipoxygenase inhibitors. Beyond pharmaceuticals, it finds use in material science and in the formulation of effective herbicides and pesticides.[1]

Role in COX-2 Inhibition

Many NSAIDs function by inhibiting the cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. This compound is a key structural component for synthesizing selective COX-2 inhibitors like Celecoxib. These drugs target the COX-2 enzyme, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 enzyme responsible for homeostatic functions. This selectivity can reduce gastrointestinal side effects associated with non-selective NSAIDs.[3][4] The pathway below illustrates the mechanism of action.

Caption: Simplified COX-2 signaling pathway and the inhibitory action of Celecoxib.

Experimental Protocols: Synthesis

The synthesis of this compound can be efficiently achieved via a two-step process involving a nitrile synthesis followed by hydrolysis. This method is well-established for converting benzyl halides to phenylacetic acids.[5][6]

Step 1: Synthesis of 2-(Trifluoromethyl)phenylacetonitrile

This procedure outlines the conversion of 2-(Trifluoromethyl)benzyl bromide to the corresponding nitrile intermediate.

-

Materials:

-

2-(Trifluoromethyl)benzyl bromide

-

Sodium cyanide (NaCN)

-

Ethanol

-

Water

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

-

Methodology:

-

In a round-bottom flask, dissolve sodium cyanide in a mixture of ethanol and water.

-

Add 2-(Trifluoromethyl)benzyl bromide to the solution.

-

Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude 2-(Trifluoromethyl)phenylacetonitrile. The product can be purified further by vacuum distillation if necessary.

-

Step 2: Hydrolysis of 2-(Trifluoromethyl)phenylacetonitrile

This protocol details the acid-catalyzed hydrolysis of the nitrile to the final carboxylic acid product.

-

Materials:

-

2-(Trifluoromethyl)phenylacetonitrile (from Step 1)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Water

-

Round-bottom flask, reflux condenser, heating mantle

-

-

Methodology:

-

Place the crude 2-(Trifluoromethyl)phenylacetonitrile in a round-bottom flask.

-

Slowly add an aqueous solution of a strong acid (e.g., dilute sulfuric acid).

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).[7]

-

Cool the reaction mixture in an ice bath to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

For purification, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

-

Dry the final product under vacuum. The structure and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Profile of 2-(Trifluoromethyl)phenylacetic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Trifluoromethyl)phenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.660 | d | 1H | Ar-H |

| 7.515 | t | 1H | Ar-H |

| 7.400 | t | 1H | Ar-H |

| 7.375 | d | 1H | Ar-H |

| 3.862 | s | 2H | -CH₂- |

| 10.0 (approx.) | br s | 1H | -COOH |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

A definitive peak list for the ¹³C NMR spectrum in CDCl₃ was not publicly available in the searched resources. However, the spectrum is available for viewing on spectral databases.[1][2]

Table 3: FT-IR Spectroscopic Data

A complete peak list for the FT-IR spectrum was not available in the searched resources. Spectra are noted to have been acquired using KBr disc and nujol mull techniques.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 204.0 | 89.8 | [M]⁺ |

| 159.0 | 100.0 | [M - COOH]⁺ |

| 140.0 | 53.0 | |

| 91.0 | 39.1 | |

| 109.0 | 28.7 | |

| 160.0 | 15.2 | |

| 137.0 | 11.2 | |

| 205.0 | 9.3 | [M+1]⁺ |

| 119.0 | 8.3 |

Ionization Method: Electron Ionization (EI) at 75 eV

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 35 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃). The ¹H NMR spectrum was recorded on a 400 MHz spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using two different sampling techniques:

-

KBr Disc: A small amount of the solid sample was ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disc.

-

Nujol Mull: A small amount of the solid sample was ground with a few drops of Nujol (mineral oil) to form a paste, which was then placed between two salt plates.

Mass Spectrometry (MS)

The mass spectrum was obtained using a direct insertion probe with electron ionization (EI) at an ionization energy of 75 eV. The source temperature was maintained at 110 °C and the sample temperature at 80 °C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

In-Depth Technical Guide: 2-(Trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)phenylacetic acid is a key building block in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Its trifluoromethyl group imparts unique properties, such as enhanced metabolic stability and lipophilicity, making it a valuable component in drug design. This guide provides a comprehensive overview of the available data on this compound, with a focus on its chemical and physical properties. While the specific crystal structure of this compound is not publicly available in crystallographic databases, this document outlines the detailed experimental protocols that would be employed for its determination.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is crucial for its application in synthesis and for predicting its behavior in various chemical and biological systems.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃O₂ | [1][2] |

| Molecular Weight | 204.15 g/mol | [1][2] |

| CAS Number | 3038-48-0 | [1][2] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 100-102 °C | [2] |

| Purity | ≥98% | [3] |

Synthesis and Crystallization

General Synthesis

While specific, detailed synthetic procedures for this compound are often proprietary, the general approach involves the introduction of the acetic acid moiety to a trifluoromethyl-substituted benzene ring. This can be achieved through various organic synthesis routes. One common method is the hydrolysis of the corresponding nitrile or ester.

Crystal Growth for X-ray Diffraction

Obtaining single crystals of sufficient quality is a prerequisite for crystal structure determination. A general workflow for the crystallization of a small molecule like this compound is depicted below. The process typically involves dissolving the compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly, or cooling the saturated solution.

Caption: General Experimental Workflow for Crystallization.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of a molecule in a crystal is achieved through single-crystal X-ray diffraction.[4][5][6] The following protocol outlines the standard procedure that would be used to determine the crystal structure of this compound.

Objective: To determine the precise atomic arrangement, bond lengths, bond angles, and unit cell dimensions of crystalline this compound.

Materials and Equipment:

-

Single crystals of this compound

-

Goniometer head

-

Cryoloop

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[4]

-

Cryostream for low-temperature data collection

-

Computer with software for data collection, processing, and structure solution/refinement (e.g., SHELX, Olex2)

Procedure:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is mounted on a cryoloop, which is then attached to a goniometer head.

-

Data Collection: The goniometer head is placed on the diffractometer. The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. The data collection process involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots. This step involves indexing the reflections and integrating their intensities.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the atomic coordinates, displacement parameters, and other structural parameters.

Biological Activity and Applications

This compound and its derivatives are of significant interest in medicinal chemistry and agrochemical research.[7] The trifluoromethyl group can enhance the biological activity of a molecule by increasing its metabolic stability and lipophilicity, which can improve its absorption and distribution in biological systems.[7]

This compound has been utilized as an intermediate in the synthesis of potential antithrombotic agents and lipoxygenase inhibitors.[8] Furthermore, related fluorinated phenylacetic acid derivatives have been investigated for their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) and for other bioactive properties.[9]

The general role of such intermediates in a drug discovery pipeline is illustrated in the following diagram.

Caption: Role in Drug Discovery Pipeline.

Conclusion

This compound is a commercially important chemical intermediate with established applications in the development of pharmaceuticals and agrochemicals. While its fundamental physicochemical properties are well-documented, a definitive crystal structure analysis is not currently available in the public domain. The experimental protocols outlined in this guide provide a clear pathway for researchers to determine its three-dimensional structure, which would be invaluable for computational modeling, understanding intermolecular interactions, and designing new derivatives with enhanced biological activities.

References

- 1. scbt.com [scbt.com]

- 2. This compound 98 3038-48-0 [sigmaaldrich.com]

- 3. This compound | 3038-48-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 5. rigaku.com [rigaku.com]

- 6. serc.carleton.edu [serc.carleton.edu]

- 7. chemimpex.com [chemimpex.com]

- 8. thomassci.com [thomassci.com]

- 9. This compound [myskinrecipes.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)phenylacetic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)phenylacetic acid, a fluorinated aromatic carboxylic acid, has emerged as a significant building block in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group at the ortho position of the phenylacetic acid scaffold imparts unique physicochemical properties, influencing its reactivity, lipophilicity, and metabolic stability. This technical guide provides a comprehensive overview of the discovery and history of this compound, its synthesis, physicochemical characteristics, and its applications, particularly as a key intermediate in the development of pharmaceuticals.

Introduction: The Advent of Fluorine in Organic Chemistry

The introduction of fluorine into organic molecules has been a transformative strategy in drug discovery and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly alter the biological and physical characteristics of a compound. The trifluoromethyl group (-CF3) is a particularly valuable substituent due to its strong electron-withdrawing nature and high lipophilicity, which can enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability.

This compound is a member of the fluorinated phenylacetic acid family, which has garnered significant interest as versatile intermediates. This guide focuses specifically on the ortho-substituted isomer, exploring its scientific journey from its initial synthesis to its current applications.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available historical reviews. However, its development is intrinsically linked to the broader exploration of fluorinated organic compounds in the mid-20th century. The advancements in fluorination chemistry opened the door for the systematic synthesis of a wide array of fluorinated aromatics. Phenylacetic acids themselves have a long history as versatile intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.

The likely first preparations of this compound would have followed established synthetic routes for phenylacetic acid derivatives, with a key step being the introduction of the trifluoromethyl group onto the benzene ring. A common and historically significant method for synthesizing phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide. Therefore, the synthesis of 2-(trifluoromethyl)benzyl cyanide would have been a critical prerequisite.

While a seminal "discovery" paper is not easily identifiable, its utility as a building block in the synthesis of more complex molecules, particularly for anti-inflammatory and analgesic drugs, has solidified its importance in the chemical literature and patent landscape.[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis and drug design. The presence of the trifluoromethyl group significantly influences its characteristics compared to unsubstituted phenylacetic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃O₂ | |

| Molecular Weight | 204.15 g/mol | |

| CAS Number | 3038-48-0 | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 100-102 °C | |

| Purity | ≥98% | |

| Solubility | Soluble in many organic solvents. | [1] |

| InChI | 1S/C9H7F3O2/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H,13,14) | [2] |

| InChIKey | TYOCDHCKTWANIR-UHFFFAOYSA-N | [2] |

| SMILES | O=C(O)Cc1ccccc1C(F)(F)F |

Spectroscopic Data:

-

¹H NMR: Spectral data is available and confirms the structure of the molecule.[2][3]

-

¹³C NMR: Spectral data is available and provides detailed information on the carbon skeleton.[4]

-

FTIR: The infrared spectrum shows characteristic peaks for the carboxylic acid and trifluoromethyl groups.[5]

-

Mass Spectrometry: Mass spectral data confirms the molecular weight of the compound.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding nitrile precursor, 2-(trifluoromethyl)benzyl cyanide. This two-step approach, starting from 2-(trifluoromethyl)benzyl bromide, is a common and effective method.

Synthesis of 2-(Trifluoromethyl)benzyl Cyanide

Reaction:

2-(Trifluoromethyl)benzyl bromide reacts with a cyanide salt, such as potassium cyanide, in a nucleophilic substitution reaction to yield 2-(trifluoromethyl)benzyl cyanide.

Experimental Protocol (Illustrative):

A mixture of 2-(trifluoromethyl)benzyl bromide (1 equivalent), potassium cyanide (1.1-1.5 equivalents), and a suitable solvent system (e.g., a mixture of ethanol and water) is heated under reflux for several hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield crude 2-(trifluoromethyl)benzyl cyanide, which can be purified by distillation.

Hydrolysis of 2-(Trifluoromethyl)benzyl Cyanide to this compound

Reaction:

The nitrile group of 2-(trifluoromethyl)benzyl cyanide is hydrolyzed under acidic or basic conditions to the carboxylic acid. Acid-catalyzed hydrolysis is a widely used method.

Experimental Protocol (General Procedure based on Phenylacetic Acid Synthesis):

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, 2-(trifluoromethyl)benzyl cyanide is mixed with an aqueous solution of a strong acid, such as sulfuric acid.[7] The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete, which can be monitored by TLC. After cooling, the reaction mixture is poured into cold water, leading to the precipitation of this compound. The solid product is collected by filtration, washed with water to remove any remaining acid, and can be further purified by recrystallization from a suitable solvent.

Diagram 1: Synthetic Pathway to this compound

Caption: A typical two-step synthesis of this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and advanced materials.

Pharmaceutical Development

The primary application of this compound is in the pharmaceutical industry, where it is a key building block for:

-

Anti-inflammatory and Analgesic Drugs: The phenylacetic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of the trifluoromethyl group can modulate the potency and pharmacokinetic profile of these agents.[1]

-

Lipoxygenase Inhibitors: It has been utilized in the synthesis of potential lipoxygenase inhibitors.[8] Lipoxygenases are enzymes involved in the inflammatory cascade, making them attractive targets for drug development.

-

Antithrombotic Agents: The compound has also been used as a starting material for the synthesis of potential antithrombotic agents.

While specific quantitative data for the biological activity of this compound itself is not extensively published, its role as a precursor indicates its importance in the development of active pharmaceutical ingredients. The biological activity is typically evaluated in the final, more complex molecules derived from it.

Diagram 2: Application Workflow in Drug Discovery

Caption: Workflow illustrating the use of this compound in drug discovery.

Agrochemicals

Similar to its role in pharmaceuticals, this compound is employed in the synthesis of novel agrochemicals. The trifluoromethyl group can enhance the efficacy of herbicides and pesticides.[1]

Materials Science

The unique electronic properties conferred by the trifluoromethyl group make this compound of interest in materials science. It is explored for its potential in creating advanced polymers and coatings with enhanced chemical resistance and other desirable properties.[1]

Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of this compound with and modulation of specific signaling pathways. Its derivatives, particularly those developed as anti-inflammatory agents, would likely target pathways involved in inflammation, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Further research is needed to elucidate any direct biological effects of the parent compound.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern science. While its own discovery is not marked by a singular event, its utility as a versatile intermediate has been firmly established through its application in the synthesis of a wide range of valuable compounds. For researchers and drug development professionals, this molecule offers a strategic tool for introducing the trifluoromethyl group, enabling the fine-tuning of molecular properties to achieve desired biological activities and material characteristics. As the demand for sophisticated, high-performance chemicals continues to grow, the importance of this compound as a key building block is set to endure.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound(3038-48-0) 1H NMR spectrum [chemicalbook.com]

- 3. m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. thomassci.com [thomassci.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)phenylacetic Acid for Researchers and Drug Development Professionals

Introduction

2-(Trifluoromethyl)phenylacetic acid, with the CAS number 3038-48-0, is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a variety of organic molecules.[1][2] Its unique chemical properties, imparted by the trifluoromethyl group, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of commercially available this compound, its physicochemical properties, and a detailed experimental protocol for its application in chemical synthesis.

Commercial Suppliers and Physical Properties

This compound is readily available from several major chemical suppliers. The compound is typically supplied as a white to off-white crystalline solid with a purity of 98% or higher.

| Supplier | Purity | Appearance | Melting Point (°C) |

| Sigma-Aldrich | 98% | Solid | 100-102 |

| Chem-Impex | ≥ 98% (GC) | White to almost white powder to crystal | 100 - 104 |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | White to Almost white powder to crystal | 100.0 to 104.0 |

| Santa Cruz Biotechnology | - | - | - |

| Amerigo Scientific | - | - | - |

Table 1: Commercial Suppliers and Physical Properties of this compound. [1][2] This table summarizes the purity, appearance, and melting point of this compound available from various commercial suppliers.

Chemical and Safety Data

| Parameter | Value | Reference |

| CAS Number | 3038-48-0 | [1][2] |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [3] |

Table 2: Chemical and Safety Data for this compound. This table provides key chemical identifiers and important safety information.

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1][4] The trifluoromethyl group can enhance the metabolic stability and lipophilicity of a molecule, which are desirable properties in drug candidates. It is also utilized in the formulation of some herbicides and pesticides.[1]

Experimental Protocol: Synthesis of a Hypothetical Bioactive Amide Derivative

While specific, detailed experimental protocols starting directly from this compound are not abundantly available in the public domain, the following represents a general and robust procedure for the synthesis of an amide derivative, a common transformation for this class of compounds. This protocol is based on standard amidation reactions.

Objective: To synthesize N-benzyl-2-(2-(trifluoromethyl)phenyl)acetamide from this compound and benzylamine.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Benzylamine

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Methodology:

-

Activation of the Carboxylic Acid:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 1.2 equivalents of thionyl chloride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and then gently reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude acyl chloride.

-

-

Amide Formation:

-

Dissolve the crude acyl chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve 1.1 equivalents of benzylamine and 1.5 equivalents of triethylamine in anhydrous DCM.

-

Cool the amine solution to 0 °C.

-

Slowly add the acyl chloride solution to the stirred amine solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-2-(2-(trifluoromethyl)phenyl)acetamide.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

References

Technical Guide: Purity Analysis of 2-(Trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2-(Trifluoromethyl)phenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, it discusses potential impurities and presents data in a structured format to facilitate easy interpretation and comparison.

Introduction

This compound is a crucial building block in medicinal chemistry, valued for the influence of the trifluoromethyl group on the physicochemical properties of target molecules.[1] Its purity is of paramount importance to ensure the safety and efficacy of the final pharmaceutical products. This guide offers a detailed examination of the analytical techniques required for a robust purity assessment.

Analytical Methodologies

A multi-pronged approach employing chromatographic and spectroscopic techniques is recommended for a thorough purity analysis of this compound. Commercial suppliers typically report a purity of greater than 98% as determined by Gas Chromatography (GC).[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For aromatic carboxylic acids like this compound, reversed-phase HPLC with ion-suppression is a common and effective method.[2]

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid to suppress ionization of the carboxylic acid group). A typical starting point is a 60:40 (v/v) ratio of acetonitrile to acidified water.[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Table 1: HPLC Purity Analysis Data

| Parameter | Result |

| Retention Time (min) | tbd |

| Peak Area (main peak) | tbd |

| Total Peak Area | tbd |

| Purity (%) | tbd |

*tbd - to be determined by experimental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. As carboxylic acids can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation, derivatization is often employed.[3]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation (with derivatization):

-

Accurately weigh approximately 1 mg of this compound into a vial.

-

Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Cap the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

Purity is determined by the area percentage of the derivatized analyte peak. The mass spectrum provides structural confirmation.

Table 2: GC-MS Purity Analysis Data

| Parameter | Result |

| Retention Time (min) | tbd |

| Peak Area (derivatized analyte) | tbd |

| Total Peak Area | tbd |

| Purity (%) | tbd |

| Mass Spectrum (Major Fragments, m/z) | tbd |

*tbd - to be determined by experimental analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. Purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and weight.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene). The internal standard should have a known purity and signals that do not overlap with the analyte signals.

-

Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

-

-

NMR Acquisition Parameters:

-

Nucleus: ¹H.

-

Solvent: DMSO-d6.

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest to ensure full relaxation.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved signal of this compound (e.g., the methylene protons) and a signal from the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

W = Weight

-

P = Purity of the internal standard

-

Table 3: qNMR Purity Analysis Data

| Parameter | Value |

| Weight of this compound (mg) | tbd |

| Weight of Internal Standard (mg) | tbd |

| Purity of Internal Standard (%) | tbd |

| Integral of Analyte Signal | tbd |

| Number of Protons (Analyte Signal) | 2 |

| Integral of Internal Standard Signal | tbd |

| Number of Protons (Internal Standard Signal) | tbd |

| Calculated Purity (%) | tbd |

*tbd - to be determined by experimental analysis.

Potential Impurities

Knowledge of the synthetic route is crucial for identifying potential impurities. A common synthesis of this compound involves the hydrolysis of 2-(trifluoromethyl)benzyl cyanide, which is often prepared from 2-(trifluoromethyl)benzyl bromide.

Potential impurities may include:

-

Starting Materials: Unreacted 2-(trifluoromethyl)benzyl cyanide or 2-(trifluoromethyl)benzyl bromide.

-

Intermediates: Incomplete hydrolysis products, such as 2-(trifluoromethyl)phenylacetamide.

-

By-products: Products from side reactions, such as the formation of the corresponding alcohol, 2-(trifluoromethyl)benzyl alcohol, through hydrolysis of the benzyl bromide.

-

Isomeric Impurities: Positional isomers such as 3-(trifluoromethyl)phenylacetic acid[4] and 4-(trifluoromethyl)phenylacetic acid, which could arise from impurities in the starting materials.

Visualizations

Experimental Workflow

Caption: Workflow for the purity analysis of this compound.

Logical Relationship of Potential Impurities

References

- 1. chemimpex.com [chemimpex.com]

- 2. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(Trifluoromethyl)phenylacetic acid 97 351-35-9 [sigmaaldrich.com]

A Technical Guide to the Solubility of 2-(Trifluoromethyl)phenylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)phenylacetic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl group significantly influences its physicochemical properties, including lipophilicity, metabolic stability, and, critically, its solubility. Understanding the solubility of this compound in a range of organic solvents is paramount for its effective use in chemical synthesis, formulation development, and purification processes. Poor solubility can lead to challenges in achieving desired concentrations for reactions, impacting yield and purity, and can also hinder the development of effective drug delivery systems.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃O₂ | [2][3][4] |

| Molecular Weight | 204.15 g/mol | [2][3][4] |

| Melting Point | 100-102 °C | [2] |

| Appearance | White to off-white solid | |

| pKa | Estimated to be low due to the electron-withdrawing trifluoromethyl group.[5] |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly accessible literature. The following table provides a qualitative assessment of its expected solubility based on general principles of "like dissolves like" and the known properties of fluorinated carboxylic acids.

| Solvent | Solvent Type | Expected Qualitative Solubility | Quantitative Data (g/100mL) |

| Methanol | Polar Protic | High | Data not available |

| Ethanol | Polar Protic | High | Data not available |

| Acetone | Polar Aprotic | High | Data not available |

| Ethyl Acetate | Polar Aprotic | Medium to High | Data not available |

| Dichloromethane | Nonpolar | Medium | Data not available |

| Toluene | Nonpolar | Low to Medium | Data not available |

| Hexane | Nonpolar | Low | Data not available |

Note: The qualitative assessments are estimations and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods are recommended.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid.[6][7][8][9][10]

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent in a sealed container at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus:

-

Constant temperature shaker bath or incubator

-

Sealable flasks (e.g., screw-cap Erlenmeyer flasks or vials)

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.[9]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[9] It is advisable to determine the time to equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove all solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Analyze the concentration of this compound in the diluted filtrate using a pre-calibrated analytical method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Gravimetric Analysis

Gravimetric analysis is a straightforward method for determining solubility, particularly when the solute is non-volatile.[11][12][13][14]

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

Apparatus:

-

Constant temperature shaker bath or incubator

-

Sealable flasks

-

Analytical balance

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum oven

-

Filtration device

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent as described in the Isothermal Shake-Flask Method (steps 1-5).

-

Filter the saturated solution to remove any undissolved solids.

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, clean, and dry evaporating dish.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Place the evaporating dish containing the solid residue in an oven at a temperature below the melting point of the compound (e.g., 60-80 °C) until a constant weight is achieved. This ensures all the solvent has been removed.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Calculate the solubility, typically expressed in grams per 100 mL or milligrams per milliliter.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

This structured approach ensures that all critical parameters are considered, leading to accurate and reproducible solubility data. By following the detailed protocols and logical workflow presented in this guide, researchers and drug development professionals can effectively determine the solubility of this compound in relevant organic solvents, facilitating its successful application in their work.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. 2-(三氟甲基)苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 98 3038-48-0 [sigmaaldrich.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4.4. Experimental Approach for Solubility Determination [bio-protocol.org]

- 7. enamine.net [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. quora.com [quora.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

- 13. scribd.com [scribd.com]

- 14. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Thermal Stability of 2-(Trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2-(Trifluoromethyl)phenylacetic acid. Due to the limited availability of public data on its specific thermal decomposition, this document focuses on its known physical properties, outlines detailed experimental protocols for determining its thermal stability profile using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discusses potential thermal decomposition pathways based on related chemical structures.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical properties is presented in Table 1. The melting point is consistently reported in the range of 100-104 °C[1][2].

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃O₂ | |

| Molecular Weight | 204.15 g/mol | |

| Melting Point | 100-104 °C | [2] |

| Appearance | White to almost white powder/crystal | |

| Storage | Room temperature, sealed, dry | [2] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols for Thermal Stability Analysis

To determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. These techniques provide complementary information on mass loss and thermal transitions as a function of temperature.

TGA measures the change in mass of a sample as it is heated at a controlled rate. This is crucial for determining the onset of decomposition and the temperature ranges of mass loss events.

Objective: To determine the decomposition temperature and characterize the mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass of the sample as a function of temperature.

-

Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at each decomposition step.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and solid-solid phase transitions.

Objective: To determine the melting point and enthalpy of fusion, and to observe any other thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to a temperature above its melting point (e.g., 150 °C) at a heating rate of 10 °C/min.

-

Cool the sample back to 30 °C at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating cycle under the same conditions as the first to observe the behavior of the melt-quenched sample.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the onset temperature and peak temperature of the melting endotherm.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

-

Analyze the thermogram for any other endothermic or exothermic events.

-

Visualization of Experimental Workflow

The logical flow of the experimental procedure for assessing the thermal stability of this compound is depicted in the following diagram.

Caption: Experimental workflow for thermal analysis.

Potential Thermal Decomposition Pathways

A plausible decomposition pathway is illustrated below. This is a hypothetical pathway and would require experimental validation, for instance, by using a hyphenated technique such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gaseous products.

Caption: A potential thermal decomposition pathway.

Discussion of Pathways:

-

Decarboxylation: Carboxylic acids are known to undergo decarboxylation upon heating, releasing carbon dioxide (CO₂). This would lead to the formation of a benzyl-type radical or anion, which would then likely undergo further reactions to form more complex aromatic products.

-

HF Elimination: The trifluoromethyl group is a potential source of hydrogen fluoride (HF) elimination, particularly at elevated temperatures. This process would likely lead to the formation of a difluoromethylene intermediate, which is highly reactive and would contribute to the formation of a variety of secondary products.

Conclusion

While this compound has a well-defined melting point, a comprehensive understanding of its thermal stability, particularly its decomposition temperature and pathways, requires further experimental investigation. The protocols outlined in this guide for TGA and DSC analysis provide a robust framework for researchers to obtain this critical data. Such information is invaluable for ensuring the safe handling, storage, and application of this compound in pharmaceutical and chemical research, where thermal stability is a key parameter for process development and formulation. The potential for decarboxylation and HF elimination as primary decomposition routes should be considered in the design of such experiments and in the interpretation of their results.

References

Methodological & Application

2-(Trifluoromethyl)phenylacetic Acid: A Versatile Building Block in Organic Synthesis

Introduction

2-(Trifluoromethyl)phenylacetic acid is a valuable and versatile building block in modern organic synthesis. The presence of the trifluoromethyl (CF3) group, a strong electron-withdrawing moiety, significantly influences the molecule's steric and electronic properties. This imparts unique characteristics to the parent molecule and its derivatives, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These properties make this compound and its derivatives highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 3038-48-0 | [1][2] |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 100-102 °C | [1] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone); poorly soluble in water. | [1] |

Applications in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical industry. Its derivatives have shown significant potential as non-steroidal anti-inflammatory drugs (NSAIDs) by targeting the cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Signaling Pathway

The anti-inflammatory effects of many drugs derived from this compound are attributed to their inhibition of the cyclooxygenase (COX) enzymes. The COX pathway is central to the inflammatory response.

As depicted, both COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins and thromboxanes.[3][4] COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation.[3] In contrast, COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and fever.[3][4] Non-selective NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors is a major focus in drug discovery, and this compound is a key starting material for such compounds.

Key Synthetic Transformations and Protocols

This compound can undergo a variety of chemical transformations, including amidation, esterification, and reduction of the carboxylic acid functionality. The following sections provide detailed protocols for these key reactions.

Amide Bond Formation (Amidation)

The formation of amides from this compound is a fundamental transformation for the synthesis of biologically active molecules.

This protocol describes the synthesis of an amide derivative using benzylamine as the amine component.

Materials:

-

This compound

-

Benzylamine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add EDC·HCl (1.2 eq) and a catalytic amount of DMAP.

-

Stir the mixture at room temperature for 10 minutes.

-

Add benzylamine (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Reaction Time (h) | Yield (%) |

| This compound | Benzylamine | EDC·HCl/DMAP | DCM | 18 | 85-95 |

| This compound | Aniline | HATU | DMF | 12 | 80-90 |

| This compound | Morpholine | DCC/HOBt | THF | 24 | 75-85 |

Ester Formation (Esterification)

Esterification of this compound is another important transformation, yielding esters with applications as fragrances, plasticizers, and pharmaceutical intermediates.

This protocol outlines the Fischer esterification of the carboxylic acid with methanol.

Materials:

-

This compound

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

-

Wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by distillation under reduced pressure or column chromatography.

Quantitative Data (Representative):

| Alcohol | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Methanol | H₂SO₄ | Methanol | 5 | Reflux | 90-98 |

| Ethanol | p-TsOH | Toluene | 8 | Reflux (Dean-Stark) | 85-95 |

| Isopropanol | DCC/DMAP | DCM | 12 | Room Temp. | 70-80 |

Reduction of the Carboxylic Acid

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 2-(2-(trifluoromethyl)phenyl)ethanol, which is a useful intermediate for further synthetic modifications.

This protocol utilizes lithium aluminum hydride (LAH) as the reducing agent.

Materials:

-

This compound

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Ice bath

-

Magnetic stirrer

Procedure:

-

In a three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LAH (1.5-2.0 eq) in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture again in an ice bath and cautiously quench the excess LAH by the slow, dropwise addition of ethyl acetate, followed by water, and then 1 M HCl.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography on silica gel.

Quantitative Data (Representative):

| Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| LiAlH₄ | THF | 3 | 0 to RT | 85-95 |

| BH₃·THF | THF | 4 | 0 to RT | 80-90 |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by the trifluoromethyl group, make it an ideal starting material for the synthesis of a diverse range of compounds with significant applications in the pharmaceutical and agrochemical industries. The protocols detailed in this document for amidation, esterification, and reduction provide a solid foundation for researchers and scientists to utilize this important synthetic intermediate in their work. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel molecules with enhanced biological and material properties.

References

- 1. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]

- 2. goodrx.com [goodrx.com]

- 3. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]